ONO-7579 -

ONO-7579

Catalog Number: EVT-1535267
CAS Number:
Molecular Formula:
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
ONO-7579 is an orally bioavailable, selective pan-tropomyosin-related-kinase (tyrosine receptor kinase; TRK) inhibitor, with potential antineoplastic activity. Upon oral administration, ONO-7579 specifically targets and binds to TRK and fusion proteins containing sequences from neurotrophic tyrosine receptor kinase (NTRK) types 1 (NTRK1; TrkA), 2 (NTRK2; TrkB), and 3 (NTRK3; TrkC). This inhibits neurotrophin-TRK interaction and TRK activation, thereby preventing the activation of downstream signaling pathways and resulting in both the induction of cellular apoptosis and the inhibition of cell growth in tumors that overexpress TRK and/or express NTRK fusion proteins.
Synthesis Analysis

The synthesis of ONO-7579 involves a multi-step chemical process. Key steps include the formation of the pyrimidine core and subsequent modifications to achieve the desired functional groups. Specific details about the synthesis methods have been documented, indicating that the process includes reactions such as coupling reactions and selective substitutions to build the complex molecular structure of ONO-7579.

Technical Details

  1. Starting Materials: Various chemical precursors are used, including specific pyrimidines and phenolic compounds.
  2. Reactions: The synthesis typically employs methods like nucleophilic substitution and coupling reactions under controlled conditions to ensure high yield and purity.
  3. Purification: The final product is purified using techniques such as chromatography to achieve a purity level exceeding 98%.
Molecular Structure Analysis

The molecular structure of ONO-7579 features a complex arrangement that includes multiple functional groups contributing to its biological activity.

Structure Data

  • Molecular Formula: C20H20ClF3N4O3S
  • Molecular Weight: Approximately 466.91 g/mol
  • Structural Features:
    • A pyrimidine ring system.
    • An amino-substituted phenyl group.
    • A methanesulfonyl group attached to a trifluoromethyl phenyl ring.

The structural configuration allows ONO-7579 to effectively bind to tropomyosin receptor kinases, inhibiting their activity and thereby affecting downstream signaling pathways involved in tumor growth .

Chemical Reactions Analysis

ONO-7579 primarily acts through inhibition of tropomyosin receptor kinases, which are critical in various cellular processes including proliferation and survival of cancer cells.

Reactions

  1. Inhibition Mechanism: ONO-7579 binds to the ATP-binding site of tropomyosin receptor kinases, preventing phosphorylation and activation of downstream signaling pathways.
  2. Biological Impact: In preclinical studies, ONO-7579 demonstrated significant antitumor efficacy in models of colorectal cancer with specific genetic alterations (e.g., TPM3-NTRK1 fusion), highlighting its potential for targeted cancer therapy .
Mechanism of Action

The mechanism of action for ONO-7579 involves selective inhibition of tropomyosin receptor kinases, particularly neurotrophic tyrosine receptor kinase 1.

Process and Data

  • Targeting Kinase Activity: By inhibiting the kinase activity, ONO-7579 disrupts critical signaling pathways involved in cell survival and proliferation.
  • Pharmacokinetic/Pharmacodynamic Modeling: Studies have shown that the concentration of ONO-7579 in tumors is significantly higher than in plasma, indicating effective tumor targeting. The relationship between drug concentration and antitumor effect has been modeled, showing a sharp increase in efficacy at specific inhibition rates of phosphorylated tropomyosin receptor kinase .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Solid form, typically presented as a crystalline powder.
  • Solubility: Soluble in organic solvents; specific solubility data may vary based on formulation.

Chemical Properties

Relevant data from studies indicate that ONO-7579 maintains its integrity under physiological conditions, making it suitable for oral administration.

Applications

ONO-7579 holds promise as a therapeutic agent in oncology, particularly for cancers characterized by tropomyosin receptor kinase fusions or mutations.

Scientific Uses

  1. Cancer Treatment: Currently being evaluated for efficacy against various solid tumors with neurotrophic tyrosine receptor kinase rearrangements.
  2. Research Tool: Utilized in preclinical models to study tumor biology and the role of tropomyosin receptor kinases in cancer progression.

The ongoing clinical trials aim to establish dosing regimens and further elucidate the therapeutic potential of ONO-7579 across different cancer types .

Molecular Characterization of ONO-7579

Chemical Structure and Physicochemical Properties

ONO-7579 (chemical name: N-{2-[4-(2-amino-5-chloropyridin-3-yl)phenoxy]pyrimidin-5-yl}-N'-[2-(methanesulfonyl)-5-(trifluoromethyl)phenyl]urea) is a synthetic organic small molecule with the molecular formula C₂₄H₁₈ClF₃N₆O₄S and a molecular weight of 578.95 g/mol [1] [5]. Its structure features a diphenylpyrimidine-diamine scaffold with a central urea linkage, critical for its kinase inhibitory activity. Key structural components include:

  • A trifluoromethylphenyl group enhancing lipophilicity and target binding.
  • A methanesulfonyl moiety contributing to polar interactions.
  • A chloropyridine ring enabling π-π stacking with kinase domains [1] [4].

Table 1: Physicochemical Properties of ONO-7579

PropertyValueSignificance
Molecular Weight578.95 g/molOptimal for oral bioavailability
Hydrogen Bond Acceptors9Facilitates target binding
Hydrogen Bond Donors3Enhances solubility and binding specificity
Topological Polar Surface Area157.57 ŲPredicts moderate cell membrane permeability
XLogP4.92Indicates moderate lipophilicity
Rotatable Bonds9Influences conformational flexibility
Lipinski's Rule Violations0Suggests drug-like properties

The compound exhibits moderate lipophilicity (XLogP = 4.92) and a polar surface area of 157.57 Ų, balancing membrane permeability and aqueous solubility. It adheres to all of Lipinski's rules (MW < 500, H-bond donors ≤5, H-bond acceptors ≤10, LogP ≤5), predicting favorable oral absorption [1] [5]. Canonical SMILES and InChIKey identifiers enable precise chemical tracking:

  • SMILES: O=C(Nc1cc(ccc1S(=O)(=O)C)C(F)(F)F)Nc1cnc(nc1)Oc1ccc(cc1)c1cc(Cl)cnc1N
  • InChIKey: GYPOVJZOMXEUDO-UHFFFAOYSA-N [1]

Synthesis Pathways and Structural Analogues

While detailed synthetic routes for ONO-7579 remain proprietary, its diphenylpyrimidine-diamine backbone suggests synthesis via sequential Buchwald-Hartwig coupling reactions. Similar compounds (e.g., TP-0903, LOXO-195) are synthesized through:

  • Nucleophilic aromatic substitution to form the pyrimidine core.
  • Pd-catalyzed amination to introduce aryl/heteroaryl groups.
  • Urea coupling under carbonyldiimidazole activation [7].

Table 2: Structural Analogues and Selectivity Profiles

CompoundTarget(s)Clinical StatusKey Structural Differences
ONO-7579Pan-TRK (TRKA/B/C)PreclinicalChloropyridine; methanesulfonyl group
LarotrectinibPan-TRKFDA-approvedPyrrolopyrimidine core; no urea linkage
EntrectinibTRK/ROS1/ALKFDA-approvedIndazole scaffold; tertiary amine linker
LOXO-195Pan-TRK (resistant mutants)Phase IIDifluoroethyl group; imidazopyridine

ONO-7579’s chloropyridine moiety distinguishes it from first-generation inhibitors (e.g., larotrectinib), potentially enhancing potency against resistance mutations. Its urea group enables bidentate hydrogen bonding with TRK kinase domains, a feature shared by LOXO-195 but absent in entrectinib [2] [5] [7].

Computational Modeling of Target Binding Affinity

Computational studies reveal ONO-7579’s high binding affinity for TRK isoforms, driven by:

  • Hydrogen bonding: Urea carbonyl and amine groups form H-bonds with Glu590 and Leu516 in TRKA.
  • Van der Waals interactions: Chloropyridine and trifluoromethyl groups occupy hydrophobic pockets.
  • π-π stacking: Pyrimidine ring interacts with Phe589 [3] [8].

Table 3: Experimentally Derived Binding Affinity and Efficacy

ParameterTRKATRKBTRKCSource
EC₅₀ (phospho-inhibition)17.6 ng/gNot reportedNot reportedKM12 xenograft
Biomarker IC₉₀>91.5% pTRKA inhibition required for tumor regressionMurine PK/PD model

Deep learning models (e.g., relation-aware self-attention blocks) predict binding affinities by:

  • Encoding atom correlations in ONO-7579’s structure.
  • Simulating multi-head attention between compound and TRK active sites [8].Pharmacokinetic/pharmacodynamic (PK/PD) modeling in KM12 xenografts shows a non-linear relationship: Tumor regression requires >91.5% inhibition of phosphorylated TRKA (pTRKA), achievable at tumor concentrations >17.6 ng/g. This "switch-like" efficacy threshold suggests pTRKA is a robust biomarker for dosing [2] [3].

Properties

Product Name

ONO-7579

IUPAC Name

1-[2-[4-(2-amino-5-chloropyridin-3-yl)phenoxy]pyrimidin-5-yl]-3-[2-methylsulfonyl-5-(trifluoromethyl)phenyl]urea

InChI

InChI=1S/C24H18ClF3N6O4S/c1-39(36,37)20-7-4-14(24(26,27)28)8-19(20)34-22(35)33-16-11-31-23(32-12-16)38-17-5-2-13(3-6-17)18-9-15(25)10-30-21(18)29/h2-12H,1H3,(H2,29,30)(H2,33,34,35)

SMILES

CS(=O)(=O)C1=C(C=C(C=C1)C(F)(F)F)NC(=O)NC2=CN=C(N=C2)OC3=CC=C(C=C3)C4=C(N=CC(=C4)Cl)N

Solubility

Soluble in DMSO

Synonyms

ONO-7579; ONO 7579; ONO7579;

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.